molecular formula C18H18N2O5S2 B3315983 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 951900-60-0

2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No.: B3315983
CAS No.: 951900-60-0
M. Wt: 406.5 g/mol
InChI Key: RKUDPMDXYNCWRH-UHFFFAOYSA-N
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Description

The compound 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide features a central isothiazolidin-3-one 1,1-dioxide scaffold, a heterocyclic ring system known for its utility in enzyme inhibition. Key structural elements include:

  • Isothiazolidinone 1,1-dioxide core: A five-membered ring containing sulfur and nitrogen, with two oxygen atoms double-bonded to sulfur. This scaffold is recognized for its electrophilic properties, enabling interactions with catalytic residues in enzyme active sites .
  • 3-Methylphenyl substituent: A methyl group at the phenyl ring’s meta position, which may enhance steric bulk and influence binding specificity.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-13-12-15(20-18(21)9-11-26(20,22)23)6-7-17(13)27(24,25)19-10-8-14-4-2-3-5-16(14)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUDPMDXYNCWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide exhibit significant anticancer properties. These compounds often function as kinase inhibitors, which are essential in regulating cell proliferation and survival. A study highlighted the effectiveness of related isothiazolidinone derivatives in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .

2. Antimicrobial Properties
The compound shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity. This mechanism has been explored in various studies, demonstrating efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

3. Inflammation Modulation
Another notable application is in the modulation of inflammatory responses. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . This property could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Material Science Applications

1. Polymer Chemistry
The incorporation of isothiazolidinone derivatives into polymer matrices has been investigated for enhancing material properties. These compounds can act as cross-linking agents, improving mechanical strength and thermal stability of polymers .

2. Coatings and Preservatives
Due to their antimicrobial properties, derivatives of this compound can be utilized in coatings and preservatives for materials that require protection against microbial degradation. This application is particularly relevant in industries such as construction and textiles .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits cancer cell growth by targeting kinases
Antimicrobial PropertiesDisrupts bacterial membranes; effective against various pathogens
Inflammation ModulationInhibits pro-inflammatory cytokines; potential treatment for inflammatory diseases
Polymer ChemistryActs as a cross-linking agent; enhances mechanical strength of polymers
Coatings and PreservativesUsed in protective coatings; prevents microbial degradation

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of isothiazolidinone derivatives, including 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide. The results demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of the compound was assessed against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents, highlighting its potential as an effective antimicrobial agent.

Comparison with Similar Compounds

Isothiazolidinone 1,1-Dioxide Scaffold Derivatives

The isothiazolidinone 1,1-dioxide scaffold is a versatile platform for drug design. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isothiazolidinone Derivatives
Compound Name Target Enzyme Key Substituents Notable Features
2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide (Target Compound) Not explicitly reported Indolin-1-ylsulfonyl, 3-methylphenyl Likely optimized for hydrophobic binding; sulfonamide may enhance solubility
(5S)-5-{4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(1,3-Benzothiazol-2-ylamino)ethyl]phenyl}... Protein Tyrosine Phosphatase 1B (PTP1B) Benzimidazole, benzothiazole Nonpeptidic inhibitor; X-ray structure (2.2 Å) confirms binding to PTP1B active site
Generic serine protease inhibitors from 1998 study Serine proteases (e.g., trypsin) Varied aryl/alkyl groups IC50 values < 100 nM for optimized analogs; scaffold’s electrophilicity critical for covalent inhibition
Key Findings:

Target Specificity: The target compound’s indolin-1-ylsulfonyl group differentiates it from PTP1B inhibitors (e.g., benzimidazole/benzothiazole substituents in ). In contrast, the PTP1B inhibitor’s benzothiazole moiety enables π-stacking with tyrosine residues, a feature absent in the target compound .

Potency and Mechanism: Serine protease inhibitors with simpler aryl substituents achieve sub-100 nM potency via covalent or non-covalent interactions with catalytic serine residues . The target compound’s sulfonamide linkage may mimic transition-state analogs, enhancing affinity. The PTP1B inhibitor’s rigid bicyclic substituents improve selectivity by excluding off-target phosphatases .

Structural Insights: X-ray crystallography of the PTP1B inhibitor (PDB entry in ) reveals hydrogen bonding between the isothiazolidinone dioxide core and catalytic residues (e.g., Asp48). Similar interactions are plausible for the target compound.

Sulfonamide-Containing Analogs

Sulfonamide groups are prevalent in enzyme inhibitors due to their hydrogen-bonding capacity. Notable comparisons include:

  • Angiotensin II receptor antagonists (e.g., valsartan, losartan ): While these lack the isothiazolidinone core, their tetrazole and sulfonamide groups highlight the importance of acidic moieties in receptor binding. The target compound’s sulfonamide may similarly engage polar residues.
  • Aleplasinin (CAS 481629-87-2 ): Features an indole-acetic acid scaffold with a tert-butylphenyl group. Compared to the target compound, its lack of a sulfonamide reduces electrophilicity, favoring different binding modes.

Indoline Derivatives

Indoline moieties are rare in the provided evidence but appear in:

  • PD123177 and PD123319 : These angiotensin II antagonists use tetrazole and imidazopyridine groups instead of sulfonamides. The target compound’s indolin-1-ylsulfonyl group could enhance membrane permeability relative to these analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide, and what critical intermediates should be monitored?

  • Methodological Answer : The synthesis typically involves sulfonylation of indoline derivatives followed by coupling with functionalized phenylisothiazolidinone intermediates. Critical steps include:

  • Sulfonylation : Reacting indoline with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then coupled to a 3-methylphenyl group .
  • Cyclization : Formation of the isothiazolidinone 1,1-dioxide ring via reflux in acetic acid with sodium acetate, a common method for stabilizing reactive intermediates .
  • Key intermediates to monitor include the sulfonated indoline derivative and the phenylisothiazolidinone precursor, verified via TLC and LC-MS.

Q. Which spectroscopic methods are most effective for confirming the structural integrity of isothiazolidinone 1,1-dioxide derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the sulfonyl group (δ ~3.1–3.3 ppm for SO₂CH₃) and the isothiazolidinone ring (δ ~4.5–5.5 ppm for ring protons) .
  • IR Spectroscopy : Characteristic peaks for SO₂ (asymmetric stretch ~1350 cm⁻¹, symmetric stretch ~1150 cm⁻¹) and carbonyl groups (C=O ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns aligned with the expected structure .

Q. How should researchers design initial enzyme inhibition assays to evaluate biological activity against serine proteases?

  • Methodological Answer :

  • Enzyme Selection : Use human neutrophil elastase or trypsin-like proteases, as isothiazolidinone 1,1-dioxide scaffolds are known inhibitors .
  • Assay Conditions :
  • Substrate: Chromogenic substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide for elastase).
  • Dose Range: Test compound concentrations from 0.1–100 µM to determine IC₅₀.
  • Controls: Include positive controls (e.g., elastatinal) and vehicle-only blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace acetic acid with DMF or THF for better solubility of sulfonated intermediates, reducing side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis at 80–100°C to accelerate coupling reactions while minimizing decomposition .

Q. What strategies reconcile contradictory biological activity data across experimental models?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme sources (recombinant vs. tissue-derived) and buffer conditions (pH, ionic strength) .
  • Data Normalization : Express activity as % inhibition relative to controls and account for batch-to-batch compound variability via HPLC purity checks .
  • Meta-Analysis : Apply multivariate statistical models to identify confounding variables (e.g., solvent DMSO concentration affecting enzyme kinetics) .

Q. What computational approaches predict binding affinity with target enzymes, and how are models validated?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and protease active sites (e.g., elastase S1 pocket) .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability and hydrogen-bonding networks .
  • Validation : Compare predicted IC₅₀ values with experimental data from enzyme inhibition assays. Discrepancies >10% necessitate re-parameterization of force fields .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide
Reactant of Route 2
2-(4-(Indolin-1-ylsulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide

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